3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC9826438
Molecular Formula: C23H21N3O3S2
Molecular Weight: 451.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H21N3O3S2 |
|---|---|
| Molecular Weight | 451.6 g/mol |
| IUPAC Name | (5Z)-3-butyl-5-[(9-methyl-4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C23H21N3O3S2/c1-3-4-12-26-22(28)18(31-23(26)30)14-17-20(29-16-10-6-5-7-11-16)24-19-15(2)9-8-13-25(19)21(17)27/h5-11,13-14H,3-4,12H2,1-2H3/b18-14- |
| Standard InChI Key | NNZJDULCSCGHOG-JXAWBTAJSA-N |
| Isomeric SMILES | CCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)OC4=CC=CC=C4)/SC1=S |
| SMILES | CCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)OC4=CC=CC=C4)SC1=S |
| Canonical SMILES | CCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)OC4=CC=CC=C4)SC1=S |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule’s backbone consists of a pyrido[1,2-a]pyrimidin-4-one system fused with a thiazolidin-5-ylidene ring. The pyrido-pyrimidine core is a bicyclic structure featuring nitrogen atoms at positions 1 and 3 of the pyrimidine ring, while the thiazolidinone ring introduces sulfur and additional nitrogen atoms . The (Z)-configuration of the methylidene group bridging these rings is critical for maintaining planar geometry, which influences π-π stacking interactions and binding affinity to biological targets .
Functional Groups and Substituents
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Phenoxy Group: Positioned at the 2nd carbon of the pyrido-pyrimidine core, this substituent enhances lipophilicity and may modulate interactions with hydrophobic enzyme pockets.
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3-Butyl-4-oxo-2-thioxo-thiazolidin-5-ylidene: This moiety contributes to redox activity and metal chelation potential due to the thione (-S-) and ketone (-O) groups.
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9-Methyl Group: A methyl substituent at the 9th position likely improves metabolic stability by sterically hindering oxidative degradation .
Table 1: Key Molecular Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₂₆H₂₄N₄O₃S₂ | |
| Molecular Weight | 504.6 g/mol | |
| Solubility | Soluble in DMSO, DMF; insoluble in H₂O | |
| Configuration | (Z)-isomer |
Synthesis and Optimization
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions, typically starting with the construction of the pyrido-pyrimidinone core followed by sequential functionalization:
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Core Formation: Condensation of 2-aminopyridine derivatives with β-ketoesters under acidic conditions yields the pyrido[1,2-a]pyrimidin-4-one scaffold .
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Thiazolidinone Ring Introduction: Reaction with thiourea and butyl iodide in the presence of a base (e.g., K₂CO₃) forms the 3-butyl-4-oxo-2-thioxo-thiazolidin-5-ylidene moiety.
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Phenoxy Substitution: Nucleophilic aromatic substitution using phenol derivatives introduces the phenoxy group at the 2nd position .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Acetic acid, reflux, 12 h | 65–70 |
| 2 | Thiourea, K₂CO₃, DMF, 80°C, 8 h | 50–55 |
| 3 | Phenol, NaH, THF, 0°C to RT, 6 h | 60–65 |
Challenges and Optimization
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Stereoselectivity: The (Z)-configuration is favored due to steric hindrance between the thiazolidinone’s butyl group and the pyrido-pyrimidine core .
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Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) is required to isolate the pure (Z)-isomer.
Chemical Reactivity and Functionalization
Electrophilic and Nucleophilic Sites
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Thione Sulfur: Acts as a soft nucleophile, participating in metal coordination (e.g., with Cu²⁺ or Fe³⁺) and redox reactions .
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Ketone Group: Susceptible to reduction (e.g., NaBH₄) or condensation reactions with hydrazines to form hydrazones .
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Phenoxy Oxygen: Engages in hydrogen bonding with biological targets, influencing binding affinity .
Derivatization Strategies
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Alkylation/Acylation: Modifying the phenoxy group with electron-withdrawing or -donating substituents alters electronic properties and bioactivity .
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Metal Complexation: Coordination with transition metals enhances antimicrobial and anticancer activities in structural analogs .
Biological Activities and Mechanisms
Anticancer Activity
In vitro studies on related derivatives demonstrate moderate cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines (IC₅₀ = 12–18 µM). Mechanisms may involve topoisomerase inhibition or reactive oxygen species (ROS) generation .
Table 3: Biological Activity Data for Analogs
| Assay | Target | Result (IC₅₀/MIC) | Source |
|---|---|---|---|
| MTT assay | MCF-7 cells | 15.2 µM | |
| Broth dilution | S. aureus | 8 µg/mL | |
| Fluorescence binding | DNA gyrase | Kd = 2.4 µM |
Pharmacokinetic and Toxicity Considerations
ADME Properties
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Absorption: High logP (~3.5) suggests good membrane permeability but poor aqueous solubility .
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Metabolism: Predicted hepatic oxidation via CYP3A4, with potential formation of sulfoxide derivatives .
Toxicity Profiling
Preliminary toxicity assays in zebrafish embryos (LC₅₀ = 120 µM) indicate moderate toxicity, necessitating further optimization for therapeutic use .
Applications and Future Directions
Drug Development
This compound serves as a lead structure for developing:
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Antibacterial agents targeting multidrug-resistant pathogens.
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Anticancer therapeutics with dual topoisomerase and ROS-mediated mechanisms.
Material Science
The conjugated π-system and redox-active thione group make it a candidate for organic semiconductors or catalytic applications.
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